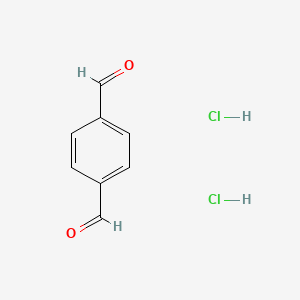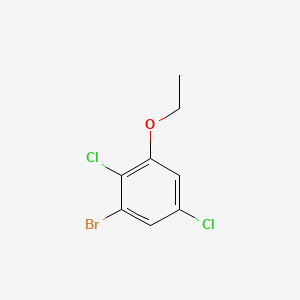
2-Iodo-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor with trifluoromethyl ether reagents under basic conditions.
Formylation: The aldehyde group can be introduced using formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Iodo-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Iodo-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethoxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.
Trifluoromethoxy Group: Contributes to the compound’s lipophilicity and stability, affecting its interaction with biological membranes and proteins.
Iodine Atom: Can participate in halogen bonding and influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:
2-Iodo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The trifluoromethoxy group imparts greater stability and lipophilicity.
4-(Trifluoromethoxy)benzaldehyde:
2-Iodo-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical properties and reactivity.
The unique combination of the iodine atom, trifluoromethoxy group, and aldehyde group in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4F3IO2 |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-4H |
InChI Key |
RMEYPESVUGZTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
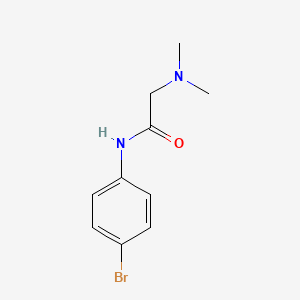
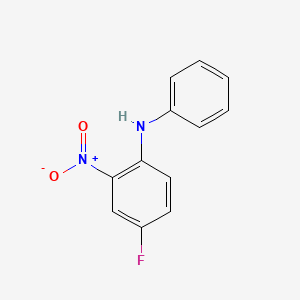

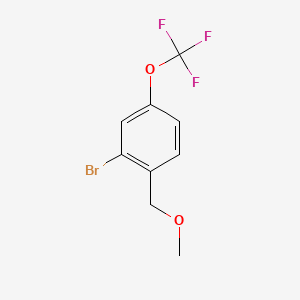

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
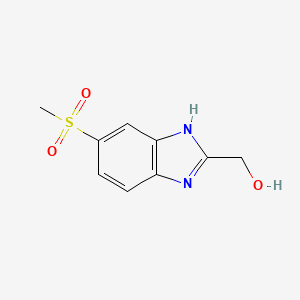
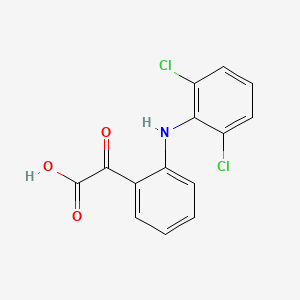
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
